2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One efficient method includes a one-pot reaction involving the condensation of appropriate aldehydes, active methylene compounds, and hydrazine derivatives. The reaction conditions often require a catalyst and can be carried out under reflux with solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the one-pot multicomponent reactions makes them suitable for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but with a quinoline ring instead of a pyrazole ring.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo ring fused to the pyranoquinoline structure.
4-Hydroxy-2-quinolones: Shares the pyran ring but differs in the attached functional groups
Uniqueness
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its combination of a pyran and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-ethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-3-4-14-5-7(6)10-11/h2-5H2,1H3,(H,12,13) |
InChI Key |
FFMAXVRDTXULLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CCOCC2=N1)C(=O)O |
Origin of Product |
United States |
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